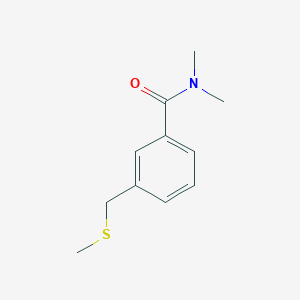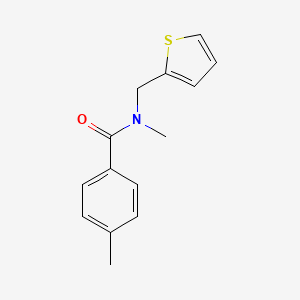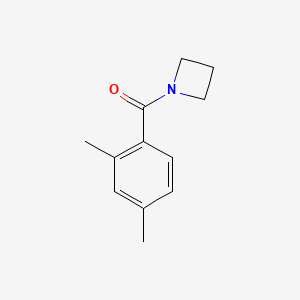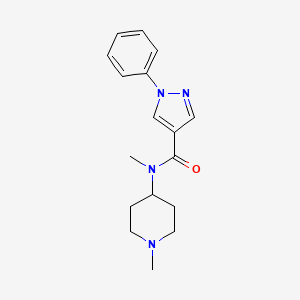
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the early 2000s and has since gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea is not fully understood. However, it is believed to exert its effects through modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.
Biochemical and Physiological Effects
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects. Additionally, 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to increase neurogenesis in the hippocampus, which may have implications for its potential use in treating depression and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea in lab experiments is its high potency and selectivity for its target receptors. Additionally, it has been shown to have a favorable safety profile in animal studies. However, one limitation of using 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea. One area of interest is its potential use in treating drug addiction, particularly for opioids and cocaine. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea and its potential use as a cognitive enhancer. Finally, more research is needed to investigate the long-term safety and efficacy of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea in humans.
Synthesis Methods
The synthesis of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea involves the reaction of 1-methylpiperazine with 3-(3-methylphenyl)propionyl chloride, followed by the addition of urea. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been investigated for its potential use in treating drug addiction and as a cognitive enhancer.
properties
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-5-4-6-13(11-12)16-15(19)18(3)14-7-9-17(2)10-8-14/h4-6,11,14H,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHRRZOKYGEAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)


![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)




